(R)-4-benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
(R)-4-benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Brand Name:
Vulcanchem
CAS No.:
1245643-13-3
VCID:
VC0035681
InChI:
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-9-18(12-14(19)15(20)21)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,21)/t14-/m1/s1
SMILES:
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)CC2=CC=CC=C2
Molecular Formula:
C17H24N2O4
Molecular Weight:
320.389
(R)-4-benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
CAS No.: 1245643-13-3
Cat. No.: VC0035681
Molecular Formula: C17H24N2O4
Molecular Weight: 320.389
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1245643-13-3 |
|---|---|
| Molecular Formula | C17H24N2O4 |
| Molecular Weight | 320.389 |
| IUPAC Name | (2R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
| Standard InChI | InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-9-18(12-14(19)15(20)21)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,21)/t14-/m1/s1 |
| Standard InChI Key | ZGEORLKSWXAMBW-CQSZACIVSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)CC2=CC=CC=C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator